molecular formula C11H11Cl2N3O2 B194338 Anagrelide impurity 1 CAS No. 752151-24-9

Anagrelide impurity 1

Katalognummer: B194338
CAS-Nummer: 752151-24-9
Molekulargewicht: 288.13 g/mol
InChI-Schlüssel: GPQHPFJCLXKFHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anagrelide impurity 1 is a chemical compound that is often encountered as a byproduct during the synthesis of anagrelide hydrochloride. Anagrelide hydrochloride is a medication primarily used to treat essential thrombocythemia, a condition characterized by an elevated platelet count. The presence of impurities, such as this compound, is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of anagrelide impurity 1 can be achieved through various synthetic routes. One common method involves the reaction of anagrelide hydrochloride with ethanol in the presence of an acid catalyst. This reaction typically requires heating, followed by cooling, concentration, and purification steps to isolate the impurity .

Industrial Production Methods: In industrial settings, the production of this compound is often an unintended consequence of the large-scale synthesis of anagrelide hydrochloride. The process involves multiple steps, including the preparation of intermediate compounds such as 2,3-dichloro-6-nitrobenzonitrile and N-(2,3-dichloro-6-nitrobenzene) glycine ethyl ester . The final stages of the synthesis involve cyclization, chlorination, and reduction reactions, which can lead to the formation of impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Anagrelide impurity 1 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the impurity.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

Reference Standard in HPLC Studies
Anagrelide impurity 1 serves as a crucial reference standard in high-performance liquid chromatography (HPLC) methods. It is essential for the identification and quantification of impurities in anagrelide formulations. The development of robust analytical methods often requires the characterization of all related substances, including impurities, to ensure compliance with regulatory standards.

  • HPLC Method Development : A study highlighted the use of this compound in developing a stability-indicating HPLC method for quantifying degradation products in solid oral dosage forms of anagrelide . This method aids in assessing the stability and quality of pharmaceutical products.

Stability Testing
In stability testing, this compound is utilized to evaluate the degradation pathways and stability profiles of anagrelide formulations. By understanding how impurities form over time under various conditions, researchers can optimize storage conditions and improve product formulations.

Pharmacological Research

Mechanistic Studies
Research involving this compound has provided insights into the pharmacological mechanisms of anagrelide itself. Studies have shown that while anagrelide is primarily used to treat essential thrombocythemia by inhibiting platelet aggregation, understanding its impurities can shed light on potential side effects or variations in therapeutic efficacy among different patient populations .

  • Species-Specific Effects : The pharmacological effects of anagrelide are species-specific, making it critical to evaluate how impurities might influence these effects in human versus animal models. Investigations into the metabolism of anagrelide have indicated that impurities could alter its bioavailability and therapeutic outcomes .

Formulation Development

Improving Drug Delivery Systems
this compound plays a role in formulating new drug delivery systems aimed at enhancing the bioavailability and tolerability of anagrelide. Understanding the properties of this impurity can help in designing formulations that minimize adverse effects while maximizing therapeutic benefits.

  • Particle Size Optimization : Recent patents have discussed methods for optimizing the particle size distribution of anagrelide hydrochloride monohydrate formulations, where impurities like this compound are considered during the formulation process . This optimization is vital for ensuring consistent dissolution rates and absorption profiles.

Case Study: Stability-Indicating Method Development

A significant study focused on developing a stability-indicating method using RP-HPLC to separate anagrelide from its impurities, including this compound. The method demonstrated exceptional resolution and was validated for its reliability in quality control settings . This research underscores the importance of accurately quantifying impurities to maintain drug quality.

Case Study: Bioequivalence Studies

In bioequivalence studies comparing different formulations of anagrelide, researchers monitored levels of impurities, including this compound, to ensure that they did not adversely affect pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) . These studies are crucial for regulatory approvals and ensuring patient safety.

Wirkmechanismus

The precise mechanism of action of anagrelide impurity 1 is not well-documented. it is known that anagrelide itself works by inhibiting cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2. Anagrelide also causes a dose-related reduction in platelet production by disrupting the postmitotic phase of megakaryocyte maturation . It is likely that this compound may share some of these mechanisms, although further research is needed to confirm this.

Vergleich Mit ähnlichen Verbindungen

    Anagrelide Hydrochloride: The parent compound used to treat essential thrombocythemia.

    Anagrelide Impurity C:

Uniqueness: Anagrelide impurity 1 is unique in its specific chemical structure and formation pathway. While other impurities like anagrelide impurity C share some similarities in their synthesis and chemical properties, each impurity has distinct characteristics that require individual analysis and control to ensure the overall quality of the pharmaceutical product .

Biologische Aktivität

Anagrelide impurity 1, a byproduct associated with the synthesis of the antiplatelet drug anagrelide, has garnered attention for its biological activities and potential implications in pharmacology. This article delves into the compound's biological activity, including its mechanisms, effects on cell proliferation, and relevant case studies.

Overview of Anagrelide and Its Impurities

Anagrelide is primarily known for its role as a platelet-lowering agent in conditions such as essential thrombocythemia (ET). It functions as a phosphodiesterase type III (PDEIII) inhibitor, which plays a critical role in inhibiting megakaryocyte development and platelet production. The molecular structure of anagrelide is represented by the formula C10H7Cl2N3OC_{10}H_7Cl_2N_3O, with a molecular weight of 256.088 g/mol .

Inhibition of Megakaryocytopoiesis

Anagrelide and its impurities, including impurity 1, have been shown to selectively inhibit megakaryocyte development. Studies indicate that anagrelide exhibits an IC50 value of approximately 26 nM for inhibiting megakaryocyte growth, while its impurity may exhibit similar or varied potency depending on structural differences . The selectivity towards megakaryocytes suggests that these compounds could be utilized therapeutically without affecting other hematopoietic lineages significantly.

Effects on Cell Proliferation

Research indicates that this compound may influence cell proliferation in various cell lines. For instance, in gastrointestinal stromal tumor (GIST) models, anagrelide has demonstrated a capacity to reduce cell proliferation and promote apoptosis at submicromolar concentrations (IC50 = 16 nM) . This effect is crucial for understanding the potential antitumor properties of anagrelide and its impurities.

Clinical Efficacy in Essential Thrombocythemia

A retrospective study assessed the efficacy and safety of anagrelide in patients with essential thrombocythemia. Among 53 patients treated with anagrelide as a first-line therapy, 83% achieved a platelet count of less than 600×109/L600\times 10^9/L. Adverse events were reported in 32 patients, with a notable incidence of anemia in those with specific genetic mutations . This data underscores the clinical relevance of anagrelide and its impurities in managing platelet-related disorders.

Comparative Studies on Biological Activity

A comparative study evaluated the biological activities of anagrelide and its major metabolites, including impurity 1. The findings revealed that both anagrelide and its metabolites inhibited megakaryocyte development without affecting erythroid or myelomonocytic differentiation . This specificity highlights the potential for developing targeted therapies that minimize side effects associated with broader hematopoietic suppression.

Data Tables

Parameter Anagrelide This compound
Molecular FormulaC10H7Cl2N3OC_{10}H_7Cl_2N_3OTBD
IC50 (Megakaryocyte Inhibition)26 nMTBD
Antitumor Activity (GIST)IC50 = 16 nMTBD
Clinical Efficacy (% achieving target platelet count)83%TBD

Eigenschaften

IUPAC Name

methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13/h2-3H,4-5H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQHPFJCLXKFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431304
Record name Anagrelide impurity 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752151-24-9
Record name Anagrelide open ring methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752151249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anagrelide impurity 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANAGRELIDE OPEN RING METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H97N36S43S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.